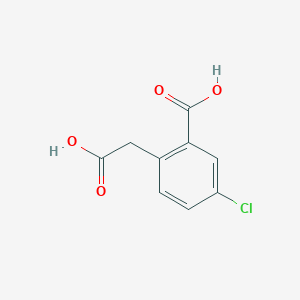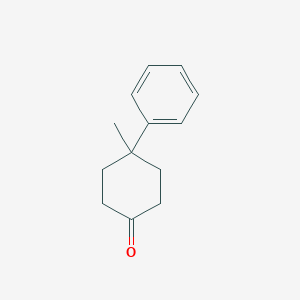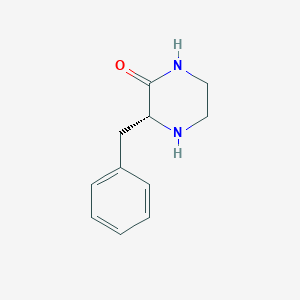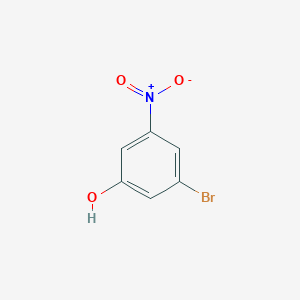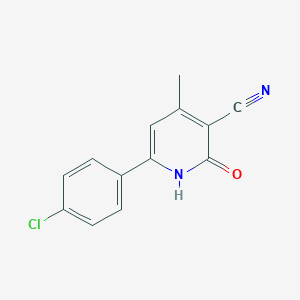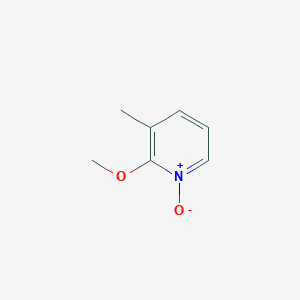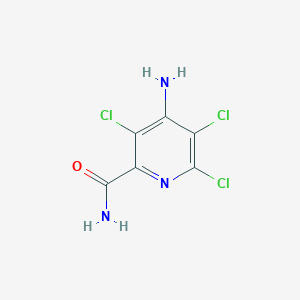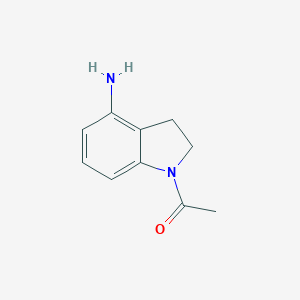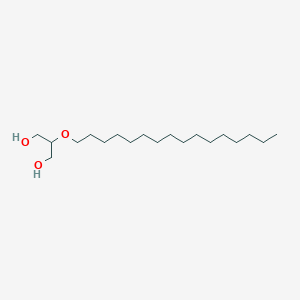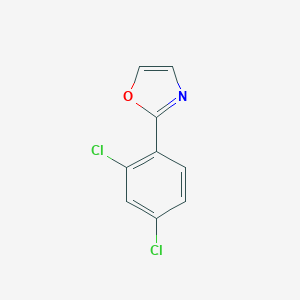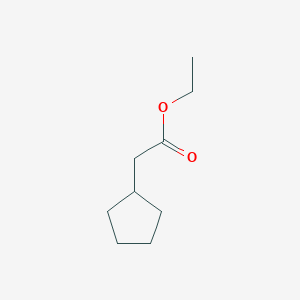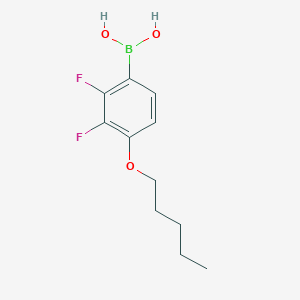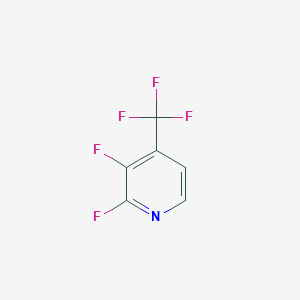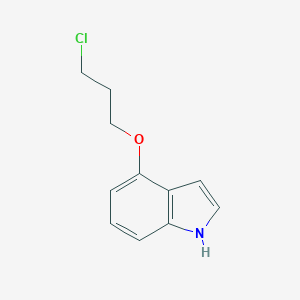
4-(3-chloropropoxy)-1H-indole
概要
説明
4-(3-chloropropoxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications. In
科学的研究の応用
4-(3-chloropropoxy)-1H-indole has been used in various scientific research applications, including studies on the endocannabinoid system, cannabinoid receptors, and the effects of synthetic cannabinoids on the body. It has also been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other medical conditions.
作用機序
The mechanism of action of 4-(3-chloropropoxy)-1H-indole is similar to that of natural cannabinoids, such as THC. It binds to cannabinoid receptors in the brain and body, producing a range of effects, including pain relief, relaxation, and altered perception. However, unlike natural cannabinoids, synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 are often more potent and can have unpredictable effects.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(3-chloropropoxy)-1H-indole vary depending on the dose and route of administration. In general, it produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception. It can also cause side effects such as anxiety, paranoia, and nausea.
実験室実験の利点と制限
One advantage of using 4-(3-chloropropoxy)-1H-indole in lab experiments is its potency and predictability. Researchers can use it to study the effects of cannabinoids on the body and brain without having to rely on natural sources, which can vary in potency and composition. However, one limitation is that synthetic cannabinoids like 4-(3-chloropropoxy)-1H-indole 47,497 can have unpredictable effects and may not accurately reflect the effects of natural cannabinoids.
将来の方向性
There are many potential future directions for research on 4-(3-chloropropoxy)-1H-indole, including studies on its potential therapeutic applications, its effects on different cannabinoid receptors, and its interactions with other drugs. Researchers may also explore the use of other synthetic cannabinoids with different chemical structures and properties. Ultimately, further research is needed to fully understand the effects and potential applications of this compound.
特性
CAS番号 |
151720-06-8 |
|---|---|
製品名 |
4-(3-chloropropoxy)-1H-indole |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
4-(3-chloropropoxy)-1H-indole |
InChI |
InChI=1S/C11H12ClNO/c12-6-2-8-14-11-4-1-3-10-9(11)5-7-13-10/h1,3-5,7,13H,2,6,8H2 |
InChIキー |
FOGIRJDUSOIUGW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCl |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCl |
同義語 |
1-chloro-3-(indol-4-yloxy)propane |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)
